2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of substituted phenethylamines. It features a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions of the benzene ring. This compound is structurally related to other phenethylamines and has been studied for its potential psychoactive effects.
Preparation Methods
The synthesis of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:
Grignard Reaction: The starting material, 4-bromo-2,5-dimethoxybenzaldehyde, undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using pyridinium chlorochromate (PCC) to yield the ketone.
α-Bromination: The ketone is brominated at the alpha position using bromine or a brominating agent.
Reaction with Hexamethylenetetramine: The α-brominated intermediate reacts with hexamethylenetetramine to form the primary amine.
Acid Hydrolysis: The final step involves acid hydrolysis to obtain this compound.
Chemical Reactions Analysis
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Reagents like PCC for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions are commonly used.
Scientific Research Applications
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol has been studied for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects on neurotransmitter systems.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the field of psychoactive substances.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. The compound’s molecular structure allows it to bind to these receptors and modulate their activity, leading to altered perception and mood .
Comparison with Similar Compounds
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol is similar to other substituted phenethylamines, such as:
2C-B (2,5-dimethoxy-4-bromophenethylamine): Both compounds share a similar core structure but differ in their functional groups.
4-Bromo-2,5-dimethoxyphenethylamine: This compound lacks the amino group present in this compound.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound has a similar structure but lacks the bromine atom at the 4-position .
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
677277-62-2 |
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Molecular Formula |
C10H14BrNO3 |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12/h3-4,8,13H,5,12H2,1-2H3 |
InChI Key |
PCSKDXWCLQXURQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(CN)O)OC)Br |
Origin of Product |
United States |
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